molecular formula C12H11ClN2O B14378209 4-Chloro-N,N-dimethylquinoline-2-carboxamide CAS No. 90173-67-4

4-Chloro-N,N-dimethylquinoline-2-carboxamide

Cat. No.: B14378209
CAS No.: 90173-67-4
M. Wt: 234.68 g/mol
InChI Key: JUIAUWYANSTSIP-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylquinoline-2-carboxamide is a chemical compound with the molecular formula C12H12ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethylquinoline-2-carboxamide typically involves the reaction of 4-chloroquinoline-2-carboxylic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure .

Scientific Research Applications

4-Chloro-N,N-dimethylquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethylquinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with different functional groups.

    4-Chloroquinoline: Lacks the dimethylcarboxamide group.

    N,N-Dimethylquinoline-2-carboxamide: Lacks the chlorine atom.

Uniqueness

4-Chloro-N,N-dimethylquinoline-2-carboxamide is unique due to the presence of both the chlorine atom and the dimethylcarboxamide group, which confer specific chemical reactivity and potential biological activity .

Properties

CAS No.

90173-67-4

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-N,N-dimethylquinoline-2-carboxamide

InChI

InChI=1S/C12H11ClN2O/c1-15(2)12(16)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,1-2H3

InChI Key

JUIAUWYANSTSIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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